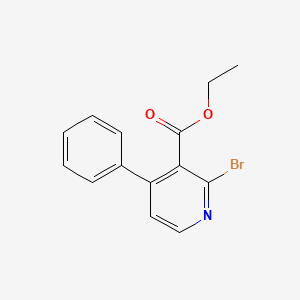![molecular formula C12H15N5O B1396357 1-{7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone CAS No. 1306753-60-5](/img/structure/B1396357.png)
1-{7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
Overview
Description
The compound “1-{7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone” is a chemical compound with the molecular formula C₁₂H₁₂F₃N₅O . It is classified as an irritant .
Molecular Structure Analysis
The molecular weight of this compound is 297.31 g/mol . The InChI string representation of the molecule isInChI=1S/C15H15N5O2/c1-10(21)11-9-16-15-17-14(13-5-4-8-22-13)18-20(15)12(11)6-7-19(2)3/h4-9H,1-3H3/b7-6+ . The canonical SMILES representation is CC(=O)C1=C(N2C(=NC(=N2)C3=CC=CO3)N=C1)C=CN(C)C . Physical And Chemical Properties Analysis
The compound has a molecular weight of 297.31 g/mol . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass of the compound is 297.12257474 g/mol .Scientific Research Applications
Synthesis of Novel Compounds
Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of various heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Microwave-mediated Synthesis : It's used in microwave-mediated synthesis for creating benzothiazole- and benzimidazole-based heterocycles, demonstrating its utility in advanced synthesis techniques (Darweesh, Mekky, Salman, & Farag, 2016).
Regioselective and Regiospecific Reactions : The compound has shown potential in regioselective and regiospecific reactions, which are crucial for creating specific molecular structures (Didenko, Potapov, Ledeneva, Shikhaliev, & Konyushko, 2010).
Condensation Reactions : It is involved in condensation reactions for preparing novel compounds, showing its versatility in chemical reactions (Gomha & Farghaly, 2011).
Applications in Biological Research
Antibacterial Activity : Some derivatives synthesized using this compound have shown moderate effects against bacterial and fungal species, indicating potential applications in developing antimicrobial agents (Lahmidi et al., 2019).
Potential Cardiovascular Agents : Derivatives of the compound have been investigated as adenosine cyclic 3',5'-monophosphate phosphodiesterase inhibitors with potential use as new cardiovascular agents (Novinson et al., 1982).
properties
IUPAC Name |
1-[7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-8(18)10-7-13-12-14-9(2)15-17(12)11(10)5-6-16(3)4/h5-7H,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBQGUOTKMMZNZ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=N1)C(=O)C)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C(=C(C=NC2=N1)C(=O)C)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



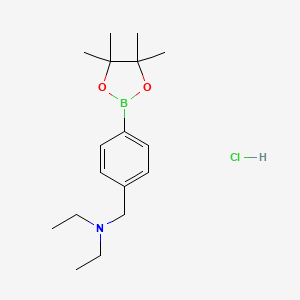
![[4-(carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl]acetate](/img/structure/B1396276.png)
![2-[(5-{[(4-bromophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396277.png)
![2-[(3-Chlorophenyl)amino]butanohydrazide](/img/structure/B1396279.png)
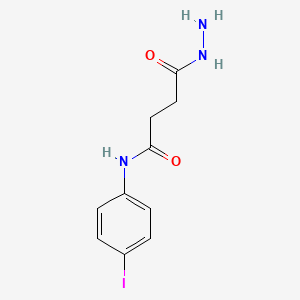
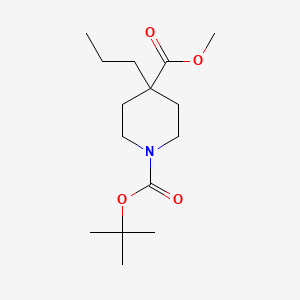
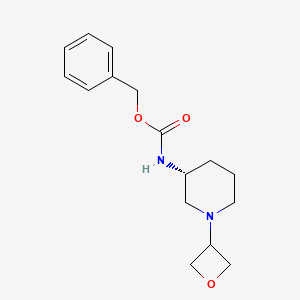
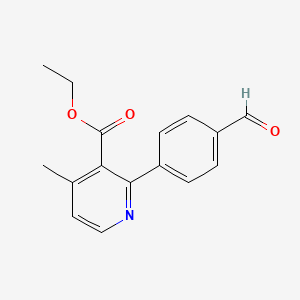
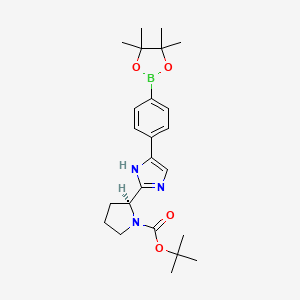
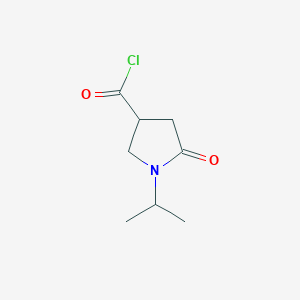

![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B1396294.png)
amino]carbonyl}benzoic acid](/img/structure/B1396295.png)
